

# ACR-368: A Comparative Analysis of Monotherapy and Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NTR 368**

Cat. No.: **B10787821**

[Get Quote](#)

For Immediate Release

Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with other agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.

ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell cycle checkpoint kinases, CHK1 and CHK2.<sup>[1]</sup> Its mechanism of action disrupts the DNA damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical investigations are currently underway to evaluate its efficacy in various solid tumors, with a particular focus on a precision medicine approach guided by the proprietary OncoSignature® biomarker test.<sup>[2]</sup>

## Efficacy of ACR-368 Monotherapy in OncoSignature® Positive Patients

ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and urothelial carcinoma who are identified as OncoSignature® positive.<sup>[3]</sup> The OncoSignature® test is a predictive precision proteomics-based assay designed to identify patients most likely to respond to ACR-368.<sup>[1]</sup>

Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically, in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of 62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort had not been reached at the time of data cutoff, with all responding patients remaining on therapy for approximately 6 months, suggesting the potential for durable responses.[1]

## ACR-368 Combination Therapy in OncoSignature® Negative Patients

For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating ACR-368 in combination with ultra-low dose gemcitabine.[3] The rationale for this combination is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-368.

Initial results from the combination therapy arm in OncoSignature-negative patients with ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this cohort, 8 out of 16 patients achieved stable disease.[2]

## Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the clinical trials of ACR-368 as a monotherapy and in combination therapy.

Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)

| Indication                   | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (mDoR)      |
|------------------------------|------------------------|-----------------------------|------------------------------|-----------------------------------------|
| Ovarian & Endometrial Cancer | 10                     | 50%                         | -                            | Not Reached                             |
| Endometrial Cancer           | 8 (efficacy-evaluable) | 62.5%                       | 30.4 - 86.5                  | Not Reached (~6 months at data cut-off) |

Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature® Negative Patients)

| Indication                   | Number of Patients (n) | Outcome                                  |
|------------------------------|------------------------|------------------------------------------|
| Ovarian & Endometrial Cancer | 16                     | 8 patients (50%) achieved Stable Disease |

Table 3: Safety Profile of ACR-368

| Therapy                      | Common Treatment-Related Adverse Events (TRAEs)                                                                                                                                                                               |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Monotherapy                  | Predominantly transient and reversible mechanism-based hematological AEs, typically occurring in the first 1-2 cycles. Notable absence of long-lasting myelosuppression and severe non-hematological AEs. <a href="#">[4]</a> |
| Combination with Gemcitabine | The adverse event profile was reported to be consistent with past trials of ACR-368, with predominantly reversible and transient mechanism-based hematological adverse events. <a href="#">[2]</a>                            |

## Experimental Protocols

NCT05548296: A Phase 1b/2 Basket Study of ACR-368

This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy and safety of ACR-368.[\[3\]](#)

- Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, or urothelial carcinoma.[\[3\]](#)
- Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature® status.[\[3\]](#)
- Treatment Arms:
  - Arm 1 (OncoSignature® Positive): ACR-368 monotherapy.[\[3\]](#)
  - Arm 2 (OncoSignature® Negative): ACR-368 in combination with ultra-low dose gemcitabine.[\[3\]](#)
- Primary Endpoints:
  - Arm 1: Overall Response Rate (ORR) per RECIST v1.1.
  - Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the combination, followed by ORR.
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

### OncoSignature® Assay Methodology

The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a proteomics-based approach to identify patients whose tumors are most likely to be sensitive to ACR-368.[\[1\]](#) The assay is performed on pretreatment tumor biopsies.[\[1\]](#)

## Visualizing the Mechanism and Workflow

To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following diagrams are provided.

### ACR-368 Mechanism of Action



[Click to download full resolution via product page](#)

Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.

[Click to download full resolution via product page](#)

Caption: Patient stratification in the NCT05548296 trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. onclive.com [onclive.com]
- 3. Acrivon Therapeutics to Host Virtual Investor Event to [globenewswire.com]
- 4. Acrivon Therapeutics to Present at the 42nd Annual J.P. Morgan Healthcare Conference - Acrivon Therapeutics, Inc. [ir.acrivon.com]
- To cite this document: BenchChem. [ACR-368: A Comparative Analysis of Monotherapy and Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10787821#acr-368-monotherapy-versus-combination-therapy-outcomes>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)